1-Hydroxy-2-naphthaldehyde

Overview

Description

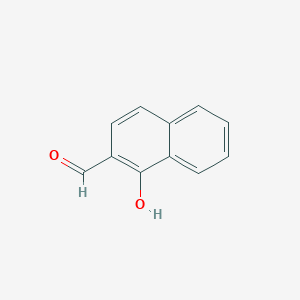

It is a member of the class of naphthaldehydes, characterized by a naphthalene ring substituted by a hydroxy group at position 1 and an aldehyde group at position 2 . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

1-Hydroxy-2-naphthaldehyde (HNA) primarily targets Zinc ions (Zn2+) . Zinc ions are essential trace elements related to human growth and health, existing in many enzymes . They participate in various physiological processes such as gene transcription, bio-signal transduction, intelligence development, and cell immune .

Mode of Action

HNA interacts with its targets through a process known as Excited-State Intramolecular Proton Transfer (ESIPT) . This process involves tautomerism from the original excited form to another electronic structure via intramolecular hydrogen bond . The solvation stabilizes both the ground state and the excited state in the enol form, and the medium intramolecular interaction ensures the bond break, bond-forming, and proton transfer in the conversion from the excited enol form to the keto form .

Biochemical Pathways

The ESIPT effects can be found in many organic compounds and biological systems . The ESIPT reaction from the enol form to the keto form has a low barrier in the cyclohexane solvation . The disaggregation of the excited enol form is favored instead of the ipt conversion to the keto form, vanishing the specific esipt pathway in the protic surroundings .

Result of Action

The interaction of HNA with Zn2+ results in a turn-on fluorescence . This fluorescence is used for the accurate and quantitative detection of Zn2+ in real samples . It shows good selectivity, very low detection limit, real-time response, and reusability . Moreover, this probe has the potential application to trace Zn2+ in living cells with low cytotoxicity .

Action Environment

The action of HNA is influenced by environmental factors. For instance, the solvation environment can stabilize both the ground state and the excited state in the enol form . The medium intramolecular interaction ensures the bond break, bond-forming, and proton transfer in the conversion from the excited enol form to the keto form . The specific ESIPT pathway vanishes in the protic surroundings .

Biochemical Analysis

Biochemical Properties

1-Hydroxy-2-naphthaldehyde has been found to interact with various enzymes and proteins. It is used as a reagent in the synthesis of naphthofurancarboxamides as melanin concentrating hormone receptor 1 antagonists . It is also used as a reagent in the synthesis of hydropyridinylphenoxyacetohydrazones, which show anticonvulsant, anti-inflammatory, and analgesic activity .

Cellular Effects

It has been used as a fluorescent probe for the detection of Zn2+ in living cells with low cytotoxicity . This suggests that it may have an impact on cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves excited-state intramolecular proton transfer (ESIPT). This process occurs across an energy barrier with a rate constant . The ESIPT reaction from the enol form to the keto form has a low barrier in the cyclohexane solvation .

Temporal Effects in Laboratory Settings

It is known that the compound is sensitive to air and should be stored under dry inert gas .

Metabolic Pathways

It is known that the compound is involved in the synthesis of naphthofurancarboxamides and hydropyridinylphenoxyacetohydrazones .

Transport and Distribution

It is known that the compound is sensitive to air and should be stored under dry inert gas .

Subcellular Localization

It has been used as a fluorescent probe for the detection of Zn2+ in living cells , suggesting that it may localize to areas of the cell where Zn2+ is present.

Preparation Methods

1-Hydroxy-2-naphthaldehyde can be synthesized through several methods:

Reimer-Tiemann Reaction: This method involves the reaction of 2-naphthol with chloroform in the presence of a strong base, such as sodium hydroxide, to yield this compound.

Condensation Reactions: It can also be prepared by the condensation of 2-hydroxy-1-naphthaldehyde with primary amines to form imine-based zwitterionic compounds.

Industrial Production: Industrially, this compound is produced by the controlled oxidation of 2-naphthol using oxidizing agents like potassium permanganate or chromium trioxide under specific conditions.

Chemical Reactions Analysis

1-Hydroxy-2-naphthaldehyde undergoes various chemical reactions:

Scientific Research Applications

Organic Synthesis

Schiff Base Formation

One of the primary applications of 1-hydroxy-2-naphthaldehyde is in the formation of Schiff bases. These compounds are synthesized through the condensation reaction of HNA with primary amines. The resulting Schiff bases exhibit diverse biological activities, making them valuable in medicinal chemistry. For example, recent studies have shown that HNA can modify primary amine functionalized drugs to create new zwitterionic compounds with potential pharmacological properties .

Tautomerism Studies

HNA has been extensively studied for its tautomeric behavior, particularly in the context of Schiff bases. Research indicates that HNA and its derivatives can exist in multiple tautomeric forms, which can influence their reactivity and stability. Computational studies employing Density Functional Theory (DFT) have demonstrated that imine tautomers are generally more stable than their enamine counterparts in both solution and solid states .

Materials Science

Fluorophore Applications

HNA is recognized as a versatile fluorophore, useful for detecting various ions and molecules. Its ability to emit fluorescence upon excitation makes it suitable for applications in bioimaging and sensor technology. The compound's photophysical properties can be modulated for specific detection purposes, enhancing its utility in analytical chemistry .

Nanocomposite Development

Recent advancements have seen the integration of HNA into nanocomposite materials. For instance, a study developed a chitosan-based nanocomposite modified with HNA for the adsorption of dyes from aqueous solutions. The synthesized Fe3O4@CS@Am@Nph nanocomposite exhibited high efficiency in removing Everzol Black dye, with a maximum adsorption capacity of 63.69 mg/g . This application highlights HNA's role in environmental remediation technologies.

Analytical Chemistry

Spectroscopic Techniques

HNA is often utilized as a reagent in various spectroscopic techniques due to its ability to form stable complexes with metal ions. This property is exploited in chemical analysis to detect trace metals and other analytes in complex matrices. The compound's reactivity allows for the development of sensitive assays that can be applied in environmental monitoring and food safety assessments.

Case Studies

Comparison with Similar Compounds

1-Hydroxy-2-naphthaldehyde can be compared with other similar compounds:

2-Hydroxy-1-naphthaldehyde: This isomer has the hydroxy and aldehyde groups at different positions, leading to different chemical properties and reactivity.

1-Hydroxy-4-naphthaldehyde: Another isomer with the aldehyde group at position 4, which also exhibits different reactivity and applications.

2-Hydroxy-3-naphthaldehyde: This compound has the hydroxy group at position 2 and the aldehyde group at position 3, resulting in unique chemical behavior.

This compound stands out due to its specific positioning of functional groups, which imparts unique photophysical properties and reactivity, making it valuable in various scientific and industrial applications.

Biological Activity

1-Hydroxy-2-naphthaldehyde (HN12) is an organic compound with significant biological activity, particularly noted for its interactions with biomolecules and potential therapeutic applications. This article reviews the compound's biological properties, including its interactions with proteins, its role in various biochemical processes, and its potential as a therapeutic agent.

Chemical Structure and Properties

This compound has the molecular formula and features both a hydroxyl group and an aldehyde group attached to the naphthalene ring. This structure allows for various chemical interactions, making it a subject of interest in medicinal chemistry.

Interaction with Proteins

Research has demonstrated that this compound interacts effectively with proteins such as Human Serum Albumin (HSA). A study highlighted the ability of HN12 to act as a proton transfer probe, indicating its potential role in modulating protein functions through hydrogen bonding and hydrophobic interactions . The binding affinity of HN12 to HSA suggests it could influence drug delivery systems or serve as a biomarker in clinical diagnostics.

Antioxidant Activity

This compound exhibits notable antioxidant properties. It can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. Studies have shown that compounds with similar structures often possess significant antioxidant capabilities, which may extend to HN12 as well .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial effects against various pathogens. Preliminary studies indicate that HN12 may inhibit the growth of certain bacteria and fungi, suggesting its potential use in developing new antimicrobial agents. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways .

Case Studies

Case Study 1: Interaction with Human Serum Albumin

- Objective: To investigate the binding characteristics of this compound with HSA.

- Methodology: Fluorescence spectroscopy was utilized to determine binding affinities.

- Findings: The study revealed a significant binding constant, indicating strong interaction between HN12 and HSA, which could enhance drug solubility and bioavailability in therapeutic applications .

Case Study 2: Antioxidant Efficacy

- Objective: To assess the antioxidant capacity of this compound.

- Methodology: DPPH radical scavenging assay was performed.

- Findings: Results showed that HN12 effectively reduced DPPH radicals, confirming its potential as a natural antioxidant agent .

Research Findings Summary

| Biological Activity | Methodology | Key Findings |

|---|---|---|

| Protein Interaction | Fluorescence Spectroscopy | Strong binding to Human Serum Albumin |

| Antioxidant Activity | DPPH Radical Scavenging Assay | Effective radical scavenger |

| Antimicrobial Properties | Disc Diffusion Method | Inhibition of bacterial growth |

Properties

IUPAC Name |

1-hydroxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITQDWKMIPXGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332062 | |

| Record name | 1-Hydroxy-2-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574-96-9 | |

| Record name | 1-Hydroxy-2-naphthaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-2-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hydroxy-2-naphthaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.